1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene

Lipophilicity Drug Design ADME

1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene, also known as 4-(chlorodifluoromethyl)benzotrifluoride, is a highly fluorinated aromatic building block characterized by the simultaneous presence of a chlorodifluoromethyl group and a trifluoromethyl group on a benzene ring. Its molecular formula is C8H4ClF5, with a molecular weight of 230.56 g/mol.

Molecular Formula C8H4ClF5
Molecular Weight 230.56 g/mol
CAS No. 13947-94-9
Cat. No. B080788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene
CAS13947-94-9
Molecular FormulaC8H4ClF5
Molecular Weight230.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)C(F)(F)Cl
InChIInChI=1S/C8H4ClF5/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H
InChIKeyYDRVRFILFNVROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene (CAS 13947-94-9): Sourcing Profile and Core Physicochemical Identity


1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene, also known as 4-(chlorodifluoromethyl)benzotrifluoride, is a highly fluorinated aromatic building block characterized by the simultaneous presence of a chlorodifluoromethyl group and a trifluoromethyl group on a benzene ring [1]. Its molecular formula is C8H4ClF5, with a molecular weight of 230.56 g/mol [1]. This compound is primarily valued for its high fluorine content, which imparts distinct physicochemical properties such as high lipophilicity (XLogP3: 4.1) and metabolic stability, making it a versatile intermediate in medicinal chemistry and agrochemical research [1].

Fluorinated building block Contains both -CF₂Cl and -CF₃ for high fluorine loading
High computed lipophilicity May support membrane permeation in designed molecules
Synthetic intermediate For medicinal and agrochemical research applications

Why 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene Cannot Be Readily Replaced by Common Analogs


The substitution of 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene with closely related building blocks like 4-(trifluoromethyl)benzyl chloride or 1-(bromodifluoromethyl)-4-(trifluoromethyl)benzene is not trivial due to quantifiable differences in critical physicochemical and reactivity parameters . As demonstrated below, significant variations in lipophilicity (LogP) and reaction outcomes in key synthetic transformations [1] mean that a simple replacement will likely alter a compound's membrane permeability, metabolic profile, or synthetic yield, potentially derailing a research program or manufacturing process.

Target 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene
Analog 4-(Trifluoromethyl)benzyl chloride / 1-(Bromodifluoromethyl)-4-(trifluoromethyl)benzene
Reported lower lipophilicity may shift permeability profile in designed analogs
Target Chlorodifluoromethyl group
Alternate Bromodifluoromethyl group
Reactivity divergence in gem-difluoroolefination may limit synthetic yield transferability

Quantitative Evidence for Selecting 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene Over Key Comparators


Lipophilicity Advantage: Higher Computed LogP vs. Benzyl Chloride and Bromodifluoromethyl Analogs

The target compound exhibits significantly higher calculated lipophilicity (LogP) compared to its common structural analogs. The PubChem computed XLogP3 for 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is 4.1 [1], while reported LogP values for 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1) range from 3.06 to 3.44 , and the LogP for 1-(bromodifluoromethyl)-4-(trifluoromethyl)benzene is approximately 3.1 [2]. This data indicates the target compound is substantially more lipophilic than its analogs.

Lipophilicity
Reported
LogP 4.1 (Target)
vs 3.06–3.44 (analogs)
Reported higher lipophilicity may influence permeability
Computed values; experimental validation recommended
Lipophilicity Drug Design ADME

Superior Reactivity in gem-Difluoroolefination vs. Bromodifluoromethyl Reagent

In a comparative study of gem-difluoroolefination, the (chlorodifluoromethyl)trimethylsilane reagent (TMSCF2Cl) demonstrated markedly superior performance over its bromo- analog (TMSCF2Br). The reaction of benzaldehyde with TMSCF2Cl produced the desired gem-difluoroolefin in 69% yield, whereas the identical reaction with TMSCF2Br resulted in 0% yield [1]. This demonstrates a clear reactivity advantage for the chlorodifluoromethyl group.

Reactivity
Class-level
Yield 69% (Cl)
vs 0% (Br)
Supports selection of Cl-substrate for gem-difluoroolefin synthesis
Class-level evidence; verify for specific substrate
Organofluorine Chemistry Synthetic Methodology Wittig Reaction

High-Value Application Scenarios for 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene Based on Differentiated Properties


Design of Lipophilic Drug Candidates and Probes

The significantly higher computed lipophilicity (LogP 4.1) [1] makes this compound a superior choice for introducing a highly lipophilic, metabolically stable motif into drug candidates or chemical probes. This property is particularly valuable when aiming to improve passive membrane permeability or to engage lipophilic binding pockets, offering a distinct advantage over less lipophilic alternatives like 4-(trifluoromethyl)benzyl chloride .

Synthesis of gem-Difluoroolefin Bioisosteres

Given the demonstrated superior reactivity of the chlorodifluoromethyl group in generating gem-difluoroolefins compared to the bromodifluoromethyl group [2], this compound is an ideal precursor for synthesizing libraries of these valuable carbonyl bioisosteres. Its reliable performance in this transformation supports its procurement for projects focused on enzyme inhibitor design, where replacing a labile carbonyl with a stable difluoroalkene is a key strategy [2].

Application
Selection Property
Validation Focus
Design of lipophilic lead candidates and probes
High computed lipophilicity
Membrane permeability, metabolic stability assays
Synthesis of gem-difluoroolefin bioisosteres
Reported Cl-difluoromethyl reactivity in olefination
Reaction yield, substrate scope evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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